
(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is an organophosphorus compound characterized by the presence of both chloroethyl and chloropropyl groups attached to a phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium typically involves the reaction of 2-chloroethanol with 3-chloro-3-oxopropylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium compounds.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it is used to study the effects of organophosphorus compounds on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.
作用机制
The mechanism of action of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium involves its interaction with nucleophilic sites in biological molecules. The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or alteration of cellular functions.
相似化合物的比较
- (2-Chloroethyl)phosphonic acid
- (3-Chloro-3-oxopropyl)phosphonic acid
- (2-Chloroethyl)(3-chloropropyl)phosphine
Uniqueness: (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is unique due to the presence of both chloroethyl and chloropropyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2071-63-8 |
|---|---|
分子式 |
C5H8Cl2O2P+ |
分子量 |
201.99 g/mol |
IUPAC 名称 |
2-chloroethyl-(3-chloro-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c6-2-4-10(9)3-1-5(7)8/h1-4H2/q+1 |
InChI 键 |
YACDPAHFZPURIR-UHFFFAOYSA-N |
规范 SMILES |
C(C[P+](=O)CCCl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
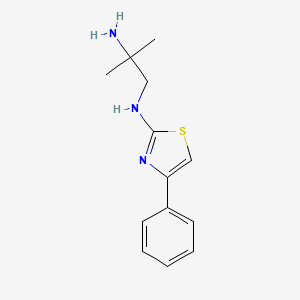
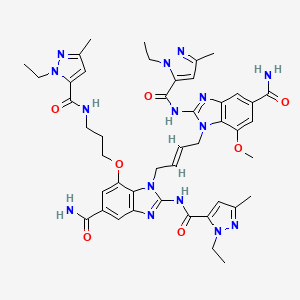
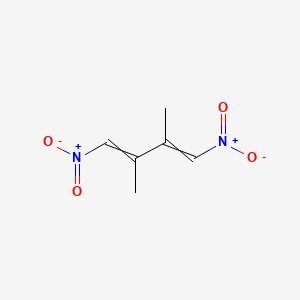
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
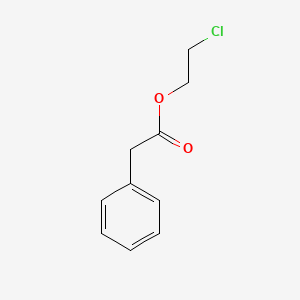
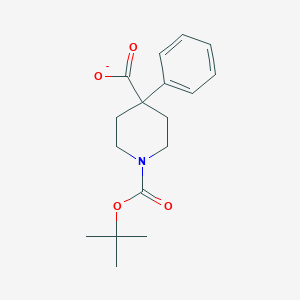

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
